4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide
Description
4-tert-Butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a central thiourea (-N-C(=S)-N-) linkage. Its structure comprises:
- A 4-piperidin-1-ylsulfonylphenyl moiety: The piperidine sulfonyl group introduces polar and hydrogen-bonding capabilities, which may improve solubility and target interaction .
- Carbamothioyl (-C(=S)-NH-) bridge: This motif is common in bioactive thiourea derivatives, often associated with antimicrobial, antiviral, or anticancer activities .
Properties
IUPAC Name |
4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S2/c1-23(2,3)18-9-7-17(8-10-18)21(27)25-22(30)24-19-11-13-20(14-12-19)31(28,29)26-15-5-4-6-16-26/h7-14H,4-6,15-16H2,1-3H3,(H2,24,25,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILNUVKFFOINFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the piperidinylsulfonylphenyl intermediate: This step involves the sulfonylation of a piperidine derivative with a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with the benzamide moiety: The intermediate is then coupled with a benzamide derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Introduction of the tert-butyl group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted benzamides or sulfonamides.
Scientific Research Applications
4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity through competitive or non-competitive inhibition. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of benzoylthiourea derivatives. Key structural and functional comparisons with analogs are outlined below:
Table 1: Structural Comparison of Selected Benzoylthiourea Derivatives
Table 2: Physicochemical and Crystallographic Properties
Key Findings:
Structural Flexibility and Bioactivity: The piperidine/piperazine sulfonyl groups (e.g., in ) enhance solubility and target engagement compared to simpler alkyl/aryl substituents (e.g., 4-chloro or 4-bromo derivatives in ). Tenovin-6 demonstrates that elongating the carbamothioyl side chain with a dimethylaminopentanoyl group significantly boosts p53-mediated anticancer activity .
Crystallographic Trends :
- Most analogs exhibit planar or quasi-planar conformations stabilized by intramolecular hydrogen bonds (N–H⋯O/S) .
- Dimerization via N–H⋯S interactions is common, as seen in 4-tert-butyl-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide , which may influence packing efficiency and stability.
Synthetic Yields: Derivatives with bulky tert-butyl groups (e.g., Tenovin-6) often require multi-step synthesis but achieve moderate yields (40–76%) . Halogenated analogs (e.g., 4-bromo or 4-chloro) are synthesized efficiently via one-pot thiourea formation .
Biological Activity
4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and other pharmacological effects.
Chemical Structure and Properties
The compound's chemical structure can be described by the formula . It features a piperidine ring, a sulfonamide group, and a carbamothioyl moiety, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally similar to 4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide exhibit significant antimicrobial activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 0.78 μg/mL |
| Compound B | VRE | 3.125 μg/mL |
| Compound C | S. epidermidis | < 1 μg/mL |
Note: MIC values indicate the lowest concentration of the compound that inhibits visible growth of bacteria.
Cytotoxicity
The selectivity of the compound towards bacterial cells over mammalian cells has been a focus in various studies. For instance, compounds with similar structures have shown minimal cytotoxic effects on human cell lines such as MCR-5 (lung cancer) and BJ (skin fibroblast) cells, indicating a favorable therapeutic index.
Case Study: Selectivity Profile
In a comparative study, the selectivity index (SI) was calculated for several piperidine derivatives. The results indicated that while exhibiting potent antibacterial effects, these compounds maintained low cytotoxicity levels:
- Selectivity Index Calculation :
Where is the concentration required to inhibit cell growth by 50%.
The exact mechanism through which 4-tert-butyl-N-[(4-piperidin-1-ylsulfonylphenyl)carbamothioyl]benzamide exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the sulfonamide group may interfere with bacterial folate synthesis, similar to other sulfonamide antibiotics.
Pharmacological Studies
Pharmacological studies have also highlighted potential anti-inflammatory properties associated with this compound. In vitro assays indicated that it could inhibit pro-inflammatory cytokine production in activated macrophages, suggesting a dual role in both antimicrobial and anti-inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
